4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile
CAS No.: 138401-24-8
Cat. No.: VC21350165
Molecular Formula: C25H27N3O
Molecular Weight: 385.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile - 138401-24-8](/images/no_structure.jpg)
CAS No. | 138401-24-8 |
---|---|
Molecular Formula | C25H27N3O |
Molecular Weight | 385.5 g/mol |
IUPAC Name | 2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]benzonitrile |
Standard InChI | InChI=1S/C25H27N3O/c1-2-3-10-23-27-25(15-6-7-16-25)24(29)28(23)18-19-11-13-20(14-12-19)22-9-5-4-8-21(22)17-26/h4-5,8-9,11-14H,2-3,6-7,10,15-16,18H2,1H3 |
Standard InChI Key | KWEQEHOPDHARIA-UHFFFAOYSA-N |
SMILES | CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N |
Canonical SMILES | CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N |
Appearance | White Solid |
Melting Point | 95 - 98°C |
Chemical Structure and Properties
Molecular Information
4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile is represented by the molecular formula C₂₅H₂₇N₃O with a molecular weight of approximately 385.51 g/mol . The structural composition includes several key functional groups that define its chemical behavior and applications in pharmaceutical synthesis . The diazaspiro core provides conformational rigidity to the molecule, while the butyl chain contributes hydrophobic character that influences its solubility and partition coefficient .
The biphenyl system introduces aromatic character and potential for π-π interactions, which may be significant in binding interactions with biological targets or in crystal packing arrangements . The carbonitrile group (-CN) represents an important functional handle that can participate in various chemical transformations and may serve as a site for further derivatization in synthetic pathways .
Physical Properties
The compound presents as a white to off-white crystalline powder that is odorless under standard conditions . Its physical state and appearance are consistent with many pharmaceutical intermediates of similar molecular weight and functional group composition . The crystalline nature of this compound contributes to its stability during storage and handling, which is an important consideration for pharmaceutical applications .
Table 1: Physical Properties of 4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile
The discrepancies in reported melting points and density values across different sources may be attributed to variations in measurement methods, sample purity, or crystalline forms . The LogP value of 3.7 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties that influences the compound's behavior in biological systems and pharmaceutical formulations .
Chemical Properties
4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile demonstrates stability under inert conditions but exhibits hygroscopic properties, indicating its tendency to absorb moisture from the environment . This characteristic necessitates specific storage conditions to maintain compound integrity over extended periods . The solubility profile reveals good solubility in organic solvents such as methanol and DMSO, but poor solubility in water, which is consistent with its moderate lipophilicity and the presence of both polar and non-polar structural elements .
The predicted pKa value of 2.45±0.20 suggests weak acidic properties, which may influence its behavior in solutions of varying pH and its potential interactions with biological targets . The presence of the carbonitrile group contributes to its potential reactivity in various chemical transformations, potentially serving as a site for nucleophilic attack or reduction reactions in synthetic pathways . These chemical properties collectively influence the compound's behavior in pharmaceutical formulations and its potential interactions with biological systems.
Applications and Uses
Pharmaceutical Applications
4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile serves as a critical intermediate in the preparation of various pharmaceutical compounds with therapeutic significance . It is particularly noted for its use in the synthesis of acetylcholinesterase inhibitors, which are important in the treatment of neurodegenerative disorders such as Alzheimer's disease . The structural features of this compound contribute to the specific pharmacological properties of the resulting therapeutic agents, highlighting its importance in pharmaceutical development pipelines .
Additionally, the compound has been identified as an impurity found in Irbesartan, an angiotensin II receptor antagonist commonly used in the treatment of hypertension and diabetic nephropathy . This association underscores its relevance in pharmaceutical quality control and regulatory compliance processes . The presence of this compound as an impurity necessitates appropriate analytical methods for its detection and quantification in pharmaceutical products .
Research Applications
In research settings, the unique structural features of 4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile make it valuable for various applications in drug discovery and development . Its precise molecular targeting capabilities are particularly relevant in oncology and immunology research, where specific molecular interactions are crucial for therapeutic efficacy . The compound's stability at elevated temperatures makes it suitable for high-temperature reaction systems, which are increasingly important in modern pharmaceutical synthesis methods .
Furthermore, this compound finds application in continuous flow pharmaceutical manufacturing processes, reflecting its compatibility with advanced production technologies that are gaining prominence in the pharmaceutical industry . Its role as a working standard or secondary reference standard in analytical chemistry highlights its importance in quality control and validation procedures within pharmaceutical research and development settings . These diverse applications underscore the compound's versatility and significance in both research and industrial contexts.
Classification | Details |
---|---|
GHS Symbol | GHS07, GHS09 |
Signal Word | Warning |
Hazard Statements | H302+H312+H332-H315-H319-H410 |
Precautionary Statements | P261-P264-P270-P271-P273-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P391-P501 |
Hazard Codes | N |
Risk Statements | 50/53 |
Safety Statements | 60-61 |
Transport Classification | Non-hazardous (ADR/RID/IMDG exempt) |
The hazard statements indicate potential for acute toxicity via oral, dermal, and inhalation routes (H302+H312+H332), as well as skin irritation (H315), eye irritation (H319), and high toxicity to aquatic life with long-lasting effects (H410) . These classifications inform appropriate risk mitigation strategies and protective measures in handling this compound .
Synthesis and Production
Synthetic Routes
The synthesis of 4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile typically involves reaction pathways that incorporate the key structural elements in a step-wise manner . One documented synthetic approach involves the reaction between 2-N-BUTYL-1,3-DIAZA-SPIRO NON-1-EN-4-ONE HYDROCHLORIDE and 4'-(Bromomethyl)-N-(4,5-dimethyl-3-isoxazolyl)-2'-(ethoxymethyl)-N-(methoxymethyl)[1,1'-biphenyl]-2-sulfonamide . This synthetic route leverages specific reaction conditions and catalyst systems to achieve the desired structural integration with high efficiency and selectivity .
The synthesis requires precise control of reaction parameters, including temperature, solvent systems, and stoichiometric ratios, to optimize yields and minimize the formation of undesired byproducts . Modern synthetic approaches may incorporate continuous flow technologies or other advanced methodologies to enhance process efficiency and reproducibility . These synthetic considerations are particularly important for scaling production while maintaining consistent quality standards .
Production Considerations
Quality Standards and Specifications
For research and pharmaceutical applications, 4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile is typically produced to meet specific quality standards that ensure its suitability for intended use . These standards encompass various parameters that collectively define the quality profile of the compound .
Table 3: Quality Specifications for 4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile
Parameter | Specification |
---|---|
Purity (HPLC) | ≥98.5% |
Residual Solvents | ≤0.1% (ICH Q3C compliant) |
Heavy Metals | ≤10 ppm |
Loss on Drying | ≤0.5% |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume